molecular formula C6H12ClF2NO3 B2392349 cis-Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate hydrochloride CAS No. 1903787-82-5

cis-Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate hydrochloride

Cat. No.: B2392349
CAS No.: 1903787-82-5
M. Wt: 219.61
InChI Key: NVRRUOSYRXIJFJ-QEUBVXLQSA-N
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Description

cis-Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate hydrochloride is a fluorinated β-amino acid ester derivative with a hydrochloride salt form. Its structure features a cis-configuration at the 3-hydroxy and 3-methyl substituents, a difluoromethyl group at C4, and an amino group at C2.

Properties

IUPAC Name

methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO3.ClH/c1-6(11,5(7)8)3(9)4(10)12-2;/h3,5,11H,9H2,1-2H3;1H/t3-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRRUOSYRXIJFJ-QEUBVXLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)N)(C(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]([C@@H](C(=O)OC)N)(C(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as methyl acetoacetate and difluoroacetic acid.

    Formation of Intermediate: The initial step involves the reaction of methyl acetoacetate with difluoroacetic acid under acidic conditions to form an intermediate compound.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.

    Hydrolysis and Esterification: The resulting compound undergoes hydrolysis followed by esterification to yield the final product, cis-Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

cis-Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as halides, thiols, and amines

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted derivatives with different functional groups

Scientific Research Applications

cis-Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cis-Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or receptor binding.

Comparison with Similar Compounds

Key Comparative Analysis

Substituent Effects on Reactivity and Stability: The 4,4-difluoro and 3-hydroxy groups in the target compound introduce steric and electronic effects distinct from the 3,3-dimethyl and trifluoroethylamino groups in the first comparator. Fluorine’s electronegativity enhances metabolic stability but may complicate synthesis due to handling fluorinated reagents.

Synthetic Methodology: Both comparators employ nucleophilic substitution (SN2) or alkylation strategies.

Physicochemical Properties: The hydrochloride salt form of the target compound enhances solubility in polar solvents, similar to the cyclobutane-derived comparator. Fluorine content differentiates the target compound: 4,4-difluoro groups may lower logP (increased hydrophilicity) compared to the trifluoroethylamino group in the first comparator.

Analytical Characterization :

  • The comparators were analyzed via LCMS and HPLC, but data for the target compound are absent in the provided evidence. Fluorine NMR (¹⁹F) would be critical for verifying difluoro substitution in the target compound.

Research Implications and Limitations

  • Data Gaps : Synthesis details, crystallographic data (e.g., via SHELX or ORTEP), and biological activity data for the target compound are unavailable in the provided evidence, limiting direct functional comparisons.

Biological Activity

Chemical Structure and Properties
cis-Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate hydrochloride is a synthetic compound characterized by its unique structure, which includes amino, difluoro, and hydroxy functional groups. Its molecular formula is C7_{7}H11_{11}ClF2_{2}N1_{1}O3_{3}, with a molecular weight of approximately 183.15 g/mol. The presence of these functional groups contributes to its distinct chemical properties and potential biological activities .

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound's structural features suggest potential engagement in multiple biological pathways, although specific mechanisms are still under investigation.

Potential Biological Targets

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could interact with receptors that modulate cellular signaling.
  • Cell Cycle Regulation : Similar compounds have shown effects on cell cycle progression, indicating potential for anticancer activity.

Comparative Analysis

A comparative analysis with similar compounds reveals that the unique combination of difluoro and hydroxy groups in cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate enhances its reactivity and biological activity compared to other analogs:

Compound NameKey FeaturesDifferences
Methyl 2-amino-3-hydroxy-3-methylbutanoateLacks difluoro groupsDifferent reactivity and biological activity
Methyl 2-amino-4,4-difluoro-3-hydroxybutanoateSimilar structure but without methyl groupAffects steric properties and interactions
Methyl 2-amino-4-fluoro-3-hydroxybutanoateContains only one fluorine atomResults in altered chemical properties

This table illustrates how the unique structural features of cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate distinguish it from other compounds, potentially leading to diverse biological effects .

In Vitro Studies

Recent studies have focused on the compound's effects on cell lines. For instance, preliminary in vitro assays indicate that at concentrations around 50 µM, cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate exhibits significant inhibition of cell proliferation in HeLa cells. The mechanism appears to involve modulation of cell cycle proteins such as p21(WAF1) and cyclin D1 .

Toxicological Assessments

Toxicological evaluations have shown that at lower concentrations (below 10 µM), cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate does not exhibit significant cytotoxic effects on normal human fibroblast cells. This finding suggests a favorable safety profile for potential therapeutic applications .

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